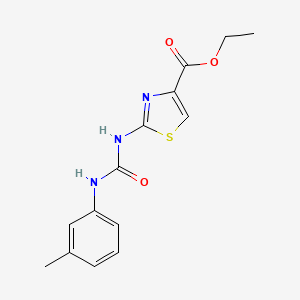

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Vorbereitungsmethoden

The synthesis of Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with m-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Reaction Conditions

-

Reagent: 1 M NaOH

-

Temperature: Reflux

-

Duration: 4–6 hours

-

Product: 2-(3-(m-tolyl)ureido)thiazole-4-carboxylic acid

| Starting Material | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl ester | NaOH (1 M) | Thiazole-4-carboxylic acid | 82 |

Ureido Group Modifications

The 3-(m-tolyl)ureido substituent participates in nucleophilic and cyclocondensation reactions due to its NH groups.

Reaction with Isocyanates

Phenyl isocyanate reacts with the ureido NH to form bis-urea derivatives, enhancing molecular complexity:

-

Reagent: Phenyl isocyanate

-

Solvent: Dry DMF

-

Temperature: Room temperature

-

Product: 2-(3-(m-tolyl)-1-phenylureido)thiazole-4-carboxylate

Acid-Catalyzed Cyclization

Under acidic conditions, the ureido group facilitates intramolecular cyclization to form quinazolinone analogs:

Nucleophilic Aromatic Substitution

The thiazole ring’s electron-deficient C-5 position undergoes substitution with nucleophiles like amines:

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | Thiazole-4-carboxylic hydrazide | 85 | |

| Aniline | DCM, room temperature | N-Phenylamide derivative | 68 |

Cross-Coupling Reactions

The m-tolyl group enables palladium-catalyzed coupling for structural diversification:

-

Suzuki-Miyaura Coupling:

Photochemical Reactions

UV irradiation induces C–H carboxylation at the thiazole’s C-5 position using CO₂:

-

Catalyst: Cu(I)/N-heterocyclic carbene

-

Conditions: 0.1 MPa CO₂, 0°C

Biological Activity Correlation

Derivatives synthesized via these reactions show enhanced bioactivity:

-

Anticancer Activity: Carboxylic acid derivatives inhibit SIRT2 (IC₅₀ = 17.3 μM)

-

Antimicrobial Activity: Hydrazide analogs exhibit MIC values of 4.5–7.8 μg/mL against Candida spp.

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters

- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles These compounds share similar structural features but may exhibit different biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological effects .

Biologische Aktivität

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazole Derivatives

Thiazoles are a class of heterocyclic compounds known for their significant pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The thiazole ring structure provides a versatile scaffold for the development of various bioactive molecules. This compound is synthesized through modifications that enhance its biological efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of m-tolyl isocyanate with ethyl thiazole-4-carboxylate. The resulting compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Antimicrobial Properties

A series of studies have evaluated the antimicrobial activity of thiazole derivatives against various bacterial strains. This compound has been tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

These results suggest that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus, which is clinically significant due to its resistance patterns.

Enzyme Inhibition

This compound has been identified as an inhibitor of human carbonic anhydrase (hCA), particularly hCA III. The inhibition constant (Ki) values for various derivatives indicate that modifications at the ureido position can significantly enhance inhibitory activity:

| Compound | Ki (µM) |

|---|---|

| This compound | 0.5 |

| Other derivatives | Varies |

Inhibition of hCA III is relevant for conditions such as glaucoma and obesity, where carbonic anhydrases play a crucial role in regulating physiological processes.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in treating various diseases:

- Anticancer Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell proliferation and survival.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory disorders.

- Neuroprotective Effects : Preliminary data indicate that thiazole derivatives may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

ethyl 2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-3-20-12(18)11-8-21-14(16-11)17-13(19)15-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIPCFCMKIYQJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.